molecular formula C10H17N3O2 B5339325 5-sec-butyl-5-ethyl-6-iminodihydro-2,4(1H,3H)-pyrimidinedione

5-sec-butyl-5-ethyl-6-iminodihydro-2,4(1H,3H)-pyrimidinedione

Cat. No. B5339325
M. Wt: 211.26 g/mol
InChI Key: QLKBWHMZCWBCBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-sec-butyl-5-ethyl-6-iminodihydro-2,4(1H,3H)-pyrimidinedione, also known as barbituric acid, is a heterocyclic organic compound that has been widely studied for its potential as a sedative and hypnotic drug. Despite its potential therapeutic benefits, barbituric acid has also been associated with a range of adverse effects, including addiction, tolerance, and overdose. In

Mechanism of Action

Barbituric acid acts on the central nervous system by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA). GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain, leading to a calming and sedative effect. Barbituric acid binds to the GABA receptor and enhances its activity, resulting in a potent sedative and hypnotic effect.
Biochemical and Physiological Effects:
Barbituric acid has a range of biochemical and physiological effects, including sedation, hypnosis, and anesthesia. It can also cause respiratory depression, decreased heart rate, and decreased blood pressure. In addition, 5-sec-butyl-5-ethyl-6-iminodihydro-2,4(1H,3H)-pyrimidinedione acid can lead to tolerance, dependence, and addiction, making it a potentially dangerous drug.

Advantages and Limitations for Lab Experiments

Barbituric acid has several advantages for lab experiments, including its ability to induce a deep and prolonged state of anesthesia, its rapid onset of action, and its low cost. However, it also has several limitations, including its potential for overdose and toxicity, its narrow therapeutic index, and its potential for adverse effects on the cardiovascular and respiratory systems.

Future Directions

There are several future directions for the study of 5-sec-butyl-5-ethyl-6-iminodihydro-2,4(1H,3H)-pyrimidinedione acid, including the development of safer and more effective sedative and hypnotic agents, the investigation of its potential as an anticonvulsant and anxiolytic agent, and the exploration of its effects on other neurotransmitter systems in the brain. In addition, further research is needed to understand the mechanisms underlying the development of tolerance, dependence, and addiction to this compound acid, and to develop strategies for mitigating these effects.

Synthesis Methods

Barbituric acid can be synthesized through a multi-step process that involves the condensation of urea with diethyl malonate, followed by the addition of sodium ethoxide and the hydrolysis of the resulting intermediate. The final product is obtained through recrystallization and purification.

Scientific Research Applications

Barbituric acid has been extensively studied for its potential as a sedative and hypnotic drug, as well as its effects on the central nervous system. It has also been investigated for its potential as an anticonvulsant, anxiolytic, and analgesic agent. In addition, 5-sec-butyl-5-ethyl-6-iminodihydro-2,4(1H,3H)-pyrimidinedione acid has been used in the synthesis of other compounds, such as phenobarbital, which is widely used as an anticonvulsant and sedative.

properties

IUPAC Name

6-amino-5-butan-2-yl-5-ethylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-4-6(3)10(5-2)7(11)12-9(15)13-8(10)14/h6H,4-5H2,1-3H3,(H3,11,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKBWHMZCWBCBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1(C(=NC(=O)NC1=O)N)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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